4-bromo-N-(4-methoxy-2-methylphenyl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(4-methoxy-2-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-9-13(19-2)7-8-14(10)17-15(18)11-3-5-12(16)6-4-11/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEPEPAJBMRTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide typically involves the following steps:
Bromination: The introduction of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amidation: The formation of the benzamide structure. This involves reacting the brominated benzene derivative with 4-methoxy-2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the para position undergoes nucleophilic and cross-coupling substitutions, enabling structural diversification.
Key Reaction Pathways:
-
Suzuki–Miyaura Coupling :
Reacts with aryl boronic acids under palladium catalysis to form biaryl derivatives. A study on structurally analogous brominated benzamides achieved 60–85% yields using Pd(PPh₃)₄, 1,4-dioxane/water (10:1), and 90°C for 24 hours . -
Buchwald–Hartwig Amination :
Substitutes bromine with amines using Pd catalysts. For example, coupling with morpholine in toluene at 100°C yields 4-morpholino derivatives.
Comparative Reaction Conditions:
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, 1,4-dioxane/H₂O, 90°C | 60–85% | |
| Nucleophilic Substitution | K₂CO₃, MeOH, 50°C | 57% |
Methoxy Group Reactivity
The methoxy group participates in demethylation and electrophilic substitutions under controlled conditions:
-
Demethylation :
Treatment with BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, yielding a phenolic derivative. -
Electrophilic Aromatic Substitution :
Directs incoming electrophiles (e.g., nitronium ions) to the ortho and para positions relative to the methoxy group .
Amide Bond Transformations
The benzamide moiety undergoes hydrolysis and reductions:
-
Acidic Hydrolysis :
Heating with HCl (6M) cleaves the amide bond to produce 4-bromobenzoic acid and 4-methoxy-2-methylaniline. -
Reduction :
LiAlH₄ reduces the amide to a benzylamine derivative, though competing reduction of the methoxy group may occur.
Oxidation and Reduction
-
Bromine Oxidation :
Bromine can be oxidized to a ketone using KMnO₄ in acidic conditions, though this is less common due to steric hindrance . -
Methoxy Group Stability :
Resists reduction under mild conditions but may undergo cleavage with HI.
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Product |
|---|---|---|---|
| Br | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst | Biaryl derivative |
| OCH₃ | Demethylation | BBr₃, CH₂Cl₂ | Phenolic derivative |
| CONH | Acidic Hydrolysis | HCl, Δ | Carboxylic acid + amine |
Scientific Research Applications
Chemistry
In the field of chemistry, 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide serves as a building block for synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, facilitating the development of new compounds with potentially useful properties.
Biology
The compound is utilized in biological research, particularly in studies involving enzyme inhibition and protein-ligand interactions . The presence of the bromine atom and methoxy group can enhance the compound's binding affinity to specific molecular targets, leading to significant biological effects such as inhibition or activation of various pathways.
Pharmaceutical Development
4-bromo-N-(4-methoxy-2-methylphenyl)benzamide has potential applications as a pharmaceutical intermediate . It may be involved in the synthesis of new drugs aimed at treating various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.
Industrial Applications
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enable its use in creating dyes, pigments, or other chemical products that require specific functional groups.
Comparative Data Table
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates development of new compounds |
| Biology | Enzyme inhibition studies | Enhances understanding of biological processes |
| Pharmaceutical | Intermediate for drug synthesis | Potential for novel therapeutics |
| Industry | Production of specialty chemicals | Expands chemical manufacturing capabilities |
Cytotoxicity Studies
Research indicates that compounds similar to 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide exhibit significant cytotoxicity against cancer cell lines. For example:
- HeLa Cells: Showed sub-micromolar cytotoxicity.
- MCF7 Cells: Demonstrated effective inhibition of cell proliferation.
These findings suggest potential applications in cancer therapy.
Antimicrobial Activity
Studies have also explored the antimicrobial properties of related compounds, indicating effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
This suggests that the compound might have applications in treating bacterial infections.
Pharmacokinetics and Binding Studies
Investigations into pharmacokinetic properties reveal interactions with human serum albumin (HSA), which can influence therapeutic efficacy and bioavailability. Binding constants indicate moderate to strong affinities, suggesting that modifications to this compound could enhance its utility as a drug candidate.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Benzamide Derivatives
- In contrast, the 4-methoxy and 2-methyl groups in the target compound are electron-donating, which may increase solubility and influence receptor binding.
- Halogen Substitution : Bromine’s larger atomic radius and lipophilicity compared to chlorine (e.g., in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) could enhance membrane permeability and target affinity .
Spectroscopic Properties
Table 2: NMR Spectral Data Comparison
- IR Spectroscopy : Benzamide derivatives exhibit characteristic C=O stretches (~1650–1700 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹). Thiourea-containing analogs (e.g., 4-bromo-N-(dimethylcarbamothioyl)benzamide) show additional C=S peaks (~650–750 cm⁻¹) .
Biological Activity
4-Bromo-N-(4-methoxy-2-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical formula for 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide is . The compound features a bromine atom and a methoxy group, which are believed to enhance its biological activity by influencing its binding affinity to target molecules.
The biological activity of 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer progression and inflammation.
- Receptor Binding : The bromine and methoxy groups can enhance binding affinity, leading to the modulation of biological pathways associated with disease states .
- Cellular Effects : It can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting reactive oxygen species (ROS) production .
Anticancer Activity
Several studies have investigated the anticancer potential of benzamide derivatives, including 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide. For instance:
- In Vitro Studies : Research demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including small cell lung cancer (SCLC) cells. The compound's efficacy was linked to its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
Antiviral Activity
Emerging research indicates that derivatives of benzamides may possess antiviral properties:
- Anti-HBV Activity : Related compounds have shown promise in inhibiting Hepatitis B virus (HBV) replication by increasing intracellular levels of APOBEC3G, a protein that inhibits viral replication. This suggests a potential pathway for further exploration with 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide .
Case Study 1: Anticancer Activity
A study evaluating the effects of various benzamide derivatives found that 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide significantly reduced cell viability in SCLC cell lines, with an average effective concentration (EC50) around 3.21 μM. This indicates a strong potential for further development as an anticancer agent .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of benzamide compounds revealed that modifications such as the introduction of bromine and methoxy groups could enhance biological activity. For example, variations in substituent positions on the phenyl ring were shown to affect binding affinity and selectivity towards target proteins involved in cancer progression .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Anticancer EC50 | ~3.21 μM |
| Mechanism | Enzyme inhibition, receptor modulation |
| Potential Applications | Anticancer therapy, antiviral agents |
Q & A
Q. Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the range δ 6.5–8.0 ppm).
- IR : Amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~3300 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H···O/π-stacking in similar benzamides) .
Q. Example Data :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 2.3 (CH₃), δ 3.8 (OCH₃) | |
| X-ray | Monoclinic P2₁/c space group |
Advanced Research Questions
How can computational modeling predict the compound’s interaction with bacterial enzyme targets?
Q. Methodological Answer :
- Target Identification : Homology modeling (e.g., bacterial PPTases) using tools like SWISS-MODEL.
- Docking Studies : AutoDock Vina or Schrödinger Suite to assess binding affinity.
- Key Interactions : Bromine’s hydrophobic interactions with enzyme pockets; methoxy group’s steric effects.
- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence polarization) .
Q. Methodological Answer :
- Comparative Synthesis : Synthesize analogs (e.g., 4-chloro derivative) using identical conditions.
- SAR Analysis :
- Lipophilicity : Measure logP (shake-flask method). Bromine increases logP by ~0.5 vs. chlorine.
- Bioactivity : Test against bacterial strains (MIC assays). Bromine analogs show 2–4x higher potency due to enhanced membrane penetration .
Q. Methodological Answer :
- Solvent Screening : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents.
- Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL).
- Aqueous buffers : Poor solubility (<0.1 mg/mL at pH 7.4).
- Formulation : Co-solvency (e.g., PEG-400/water mixtures) or nanoemulsions for in vivo studies .
Q. Methodological Answer :
Q. Methodological Answer :
- Design of Experiments (DoE) : Use factorial design (e.g., 2³ factors: temperature, solvent, catalyst).
- ANOVA : Identify significant variables (p < 0.05). For example, temperature impacts yield more than solvent choice.
- Control : Replicate reactions (n=5) to calculate RSD (<5% for reproducibility) .
Structural & Mechanistic Insights
What non-covalent interactions dominate crystal packing?
Q. Methodological Answer :
Q. Methodological Answer :
- Assay : MTT or resazurin-based viability assays (48h exposure).
- Cell Lines : HepG2 (liver) and MCF-7 (breast) with IC₅₀ comparison to cisplatin.
- Mechanism : Flow cytometry for apoptosis (Annexin V/PI staining) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
